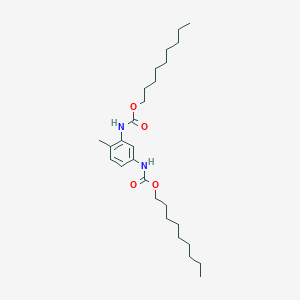![molecular formula C16H26N2O3S B14951566 1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B14951566.png)
1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3-methoxybenzenesulfonyl group and a 3-methylbutyl group
Preparation Methods
The synthesis of 1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which is then functionalized with the 3-methoxybenzenesulfonyl group and the 3-methylbutyl group.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production methods are optimized for efficiency and yield, often involving continuous flow processes and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used, ranging from sulfoxides and sulfones to various substituted aromatic compounds.
Scientific Research Applications
1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
1-(3-METHOXYBENZENESULFONYL)-4-(3-METHYLBUTYL)PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other piperazine derivatives and sulfonyl-substituted aromatic compounds.
Uniqueness: The unique combination of the 3-methoxybenzenesulfonyl group and the 3-methylbutyl group on the piperazine ring gives this compound distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C16H26N2O3S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(3-methylbutyl)piperazine |
InChI |
InChI=1S/C16H26N2O3S/c1-14(2)7-8-17-9-11-18(12-10-17)22(19,20)16-6-4-5-15(13-16)21-3/h4-6,13-14H,7-12H2,1-3H3 |
InChI Key |
MWSABDMRGTWIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Adamantyl[(3,5-dimethoxybenzoyl)amino]acetic acid](/img/structure/B14951490.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide](/img/structure/B14951496.png)

![2-[9-Benzyl-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B14951507.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B14951515.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B14951522.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14951526.png)

![N-(2-methylbutan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951545.png)

![N'~1~,N'~9~-bis[(E)-1H-benzimidazol-2-ylmethylidene]nonanedihydrazide](/img/structure/B14951561.png)
![[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate](/img/structure/B14951581.png)
![4-butyl-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B14951587.png)
![2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide](/img/structure/B14951592.png)
